![molecular formula C18H18N2O2 B599884 (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide CAS No. 117186-74-0](/img/structure/B599884.png)
(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide
Overview
Description
(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide, also known as JNJ-31020028, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in various animal models. This compound has also been shown to have potential in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Mechanism Of Action
The mechanism of action of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is not fully understood. However, it has been suggested that this compound acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This receptor is involved in the regulation of synaptic plasticity, which plays a crucial role in learning and memory processes. By modulating the activity of this receptor, (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide may enhance synaptic plasticity and improve cognitive function.
Biochemical And Physiological Effects
(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance the activity of the AMPA receptor, which can lead to the improvement of cognitive function. This compound has also been found to have anticonvulsant and anxiolytic effects in various animal models. Additionally, (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for the research on (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide. One of the areas of interest is the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the mechanism of action of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide and its effects on synaptic plasticity. Another area of interest is the development of more soluble analogs of this compound, which can improve its bioavailability and make it easier to administer in vivo.
Conclusion:
(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant effects. The mechanism of action of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is not fully understood, but it has been suggested that it acts as a positive allosteric modulator of the AMPA receptor. Despite its potential therapeutic applications, (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide has some limitations, including its limited solubility in water. However, there are several future directions for the research on this compound, including investigating its effects on synaptic plasticity and developing more soluble analogs.
Synthesis Methods
The synthesis of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide involves the reaction of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid with 2-benzoylaniline in the presence of a coupling reagent. The resulting compound is then purified using column chromatography to obtain the desired product. The synthesis of this compound has been reported in various research articles, and the yield and purity of the final product depend on the reaction conditions and the purity of the starting materials.
properties
IUPAC Name |
(2S)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18(22)16-11-6-12-19-16/h1-5,7-10,16,19H,6,11-12H2,(H,20,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYECSIRRUVGDMV-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743424 | |
Record name | N-(2-Benzoylphenyl)-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide | |
CAS RN |
117186-74-0 | |
Record name | N-(2-Benzoylphenyl)-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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